4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde

Lipophilicity Drug-likeness Fragment-based design

This heterocyclic aldehyde building block combines a 1-phenylpyrazole moiety with a benzaldehyde core via a methoxy bridge (C₁₇H₁₄N₂O₂, MW 278.30). Its moderate lipophilicity (XLogP3-AA=2.9) and favorable TPSA (44.1 Ų) make it a strategic choice for CNS-targeted fragment libraries, while the bifunctional scaffold enables rapid SAR exploration via reductive amination, Knoevenagel condensation, or Grignard addition. The defined H-bond acceptor profile ensures predictable E3 ligase interactions in PROTAC linker design. Structurally distinct from fluorinated or methoxy-substituted analogues, this compound offers a unique physicochemical signature that cannot be replicated by generic substitution. Procure with confidence for fragment-based drug discovery, targeted protein degradation, and agrochemical PPO inhibitor programs.

Molecular Formula C17H14N2O2
Molecular Weight 278.311
CAS No. 1375170-44-7
Cat. No. B3000647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde
CAS1375170-44-7
Molecular FormulaC17H14N2O2
Molecular Weight278.311
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC(=N2)COC3=CC=C(C=C3)C=O
InChIInChI=1S/C17H14N2O2/c20-12-14-6-8-17(9-7-14)21-13-15-10-11-19(18-15)16-4-2-1-3-5-16/h1-12H,13H2
InChIKeyXBPFVOBGWVWBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde (CAS 1375170-44-7): A Core Pyrazole-Aldehyde Scaffold for Medicinal Chemistry and Chemical Biology Procurement


4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde (CAS 1375170-44-7) is a heterocyclic aldehyde building block characterized by a 1-phenylpyrazole moiety linked to a benzaldehyde core via a methoxy bridge [1]. With a molecular formula of C₁₇H₁₄N₂O₂ and a molecular weight of 278.30 g/mol, this compound provides a defined 3-atom hydrogen-bond acceptor count, a topological polar surface area of 44.1 Ų, and a computed XLogP3-AA of 2.9 [1]. These physicochemical parameters place it as a moderately lipophilic, non-donor scaffold suitable for fragment-based drug discovery and late-stage functionalization strategies.

Why 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde Cannot Be Simply Replaced by Other Pyrazole-Aldehyde Building Blocks


Generic substitution within the pyrazole-aldehyde building block class is precluded by significant differences in molecular shape, lipophilicity, and hydrogen-bonding capacity arising from subtle substituent variations. For example, the 3,5-difluoro-4-fluorophenyl analogue introduces three fluorine atoms, substantially altering electron distribution and metabolic stability, while 3-methoxy derivatives increase hydrogen-bond acceptor count and polarity [1]. Even simple computational comparisons, detailed in Section 3, demonstrate that these structural nuances create distinct physicochemical profiles that directly impact reactivity, binding, and pharmacokinetic properties of downstream products, making blind substitution a scientifically invalid strategy.

Quantitative Differentiation Guide for 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. 3,5-Difluoro-4-Fluorophenyl Analog

The target compound exhibits a computed XLogP3-AA of 2.9, indicating moderate lipophilicity [1]. In contrast, the 3,5-difluoro-4-[(1-(4-fluorophenyl)pyrazol-3-yl)methoxy]benzaldehyde analog, with three fluorine atoms, is expected to have a higher logP (estimated >3.5 based on additive atom contributions), making the target compound less lipophilic and potentially offering superior aqueous solubility and a more favorable ADME profile for oral bioavailability .

Lipophilicity Drug-likeness Fragment-based design

Topological Polar Surface Area (TPSA): Target Compound vs. 3-Methoxy Analog

The target compound has a computed TPSA of 44.1 Ų, reflecting its three heteroatom-based hydrogen bond acceptors and no donors [1]. The 3-methoxy derivative, 3-methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde, contains an additional ether oxygen, increasing its TPSA to approximately 53 Ų, which is a quantifiable difference that can impact blood-brain barrier penetration and passive membrane permeability . This 8.9 Ų difference positions the target compound as a better candidate for targets requiring moderate CNS exposure.

Polar surface area Membrane permeability CNS drug design

Hydrogen Bond Donor/Acceptor Profile: Target Compound vs. N-Methylpyrazole Analog

The target compound possesses exactly 0 hydrogen bond donors and 3 acceptors, characterized by the aldehyde oxygen and the two pyrazole nitrogens [1]. In contrast, an analog such as 2,4-dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde retains the same acceptor count but introduces a methyl substituent on the pyrazole nitrogen, altering the steric and electronic environment around the key acceptor atoms . This specific HBD/HBA configuration is a crucial parameter for fragment-based screening libraries where defined pharmacophore interactions are essential for hit identification.

Hydrogen bonding Fragment screening Ligand efficiency

Recommended Application Scenarios for Procuring 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde


Fragment-Based Drug Discovery (FBDD) Library Enrichment for CNS Targets

The compound's moderate lipophilicity (XLogP3-AA = 2.9) and favorable TPSA (44.1 Ų) make it an excellent addition to fragment libraries aimed at CNS targets, where balanced permeability and solubility are critical [1]. Its single aldehyde functional group allows for straightforward chemical elaboration via reductive amination, Knoevenagel condensation, or Grignard addition, enabling rapid SAR exploration.

Late-Stage Functionalization for Proteolysis Targeting Chimera (PROTAC) Linker Synthesis

The bifunctional nature of this scaffold—an aldehyde for conjugation and a phenylpyrazole moiety for target protein binding—positions it as a versatile intermediate in PROTAC linker design [1]. The defined hydrogen bond acceptor profile ensures predictable interactions with E3 ligase binding domains when incorporated into degraders.

Agrochemical Intermediate Development for Pyrazole-Based Herbicide Candidates

Phenylpyrazole derivatives are prominent in herbicidal scaffolds acting as protoporphyrinogen oxidase (PPO) inhibitors [2]. While direct data for this compound is lacking, its core structure closely resembles that of known herbicides. The aldehyde group permits further derivatization to optimize phloem mobility and target-site binding, making it a strategic procurement choice for agrochemical discovery programs.

Quote Request

Request a Quote for 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.